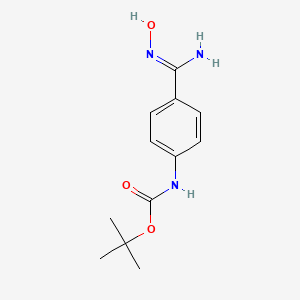

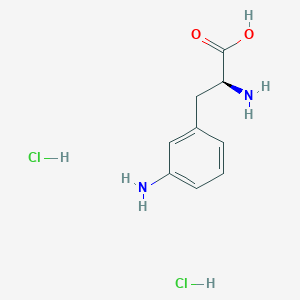

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate (also known as BH3I-1) is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a potent inhibitor of the Bcl-2 family of proteins, which are known to play a crucial role in regulating cell death and survival. The purpose of

Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

Tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates, a class that includes tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, have been found to be useful as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and exhibit behavior similar to N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds demonstrate significant potential as versatile intermediates in the construction of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been studied using lipase-catalyzed transesterification. This process, involving Candida antarctica lipase B (CAL-B), resulted in optically pure enantiomers of the compound. The high enantioselectivity observed in this process highlights the potential of using enzymatic methods for resolving racemic mixtures of similar carbamate compounds, which could have implications in the synthesis of chiral pharmaceuticals and other biologically active molecules (Piovan, Pasquini, & Andrade, 2011).

Photophysical Properties

A class of compounds including N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide and N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide has been synthesized and studied for their photophysical properties. These compounds, which bear structural similarity to tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, exhibit aggregation-induced emission enhancement (AIEE), a property significant in the development of optical materials, sensors, and biological imaging agents (Qian et al., 2007).

Biodegradable Polymer Synthesis

Polycarbamates, including tert-butyl carbamate derivatives, have been investigated for their use in the development of cascade biodegradable polymers. These polymers undergo a series of intramolecular reactions upon the removal of a stabilizing end-cap, leading to controlled degradation. This property is particularly relevant in the context of medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Anti-inflammatory Activity

Tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized and evaluated for their in vivo anti-inflammatory activity. Some compounds in this class demonstrated promising anti-inflammatory effects, comparable to standard drugs like indomethacin. These findings suggest potential therapeutic applications of tert-butyl phenylcarbamates in treating inflammation-related conditions (Bhookya et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZAFAVERQILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)

![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)

![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)

![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)

![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)